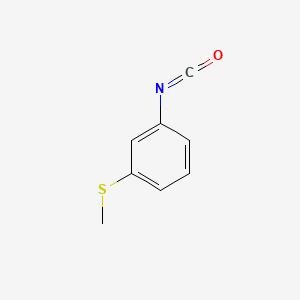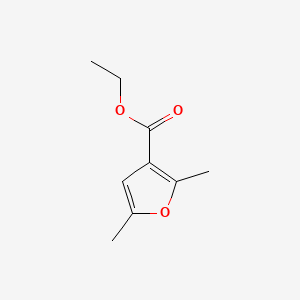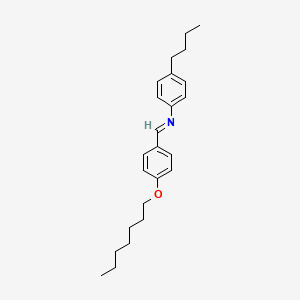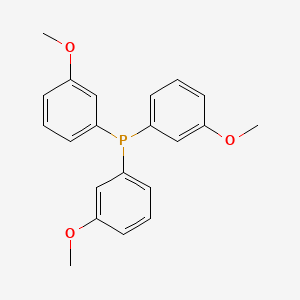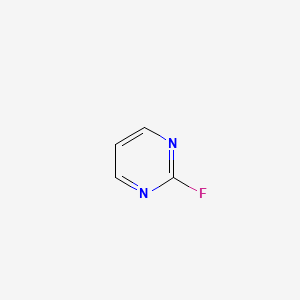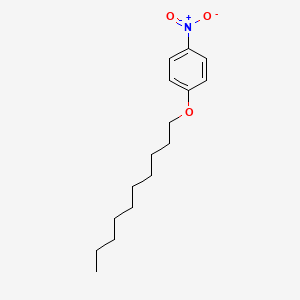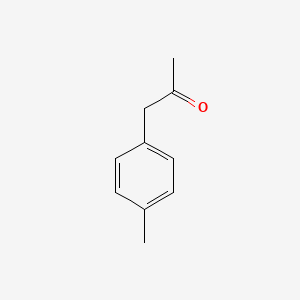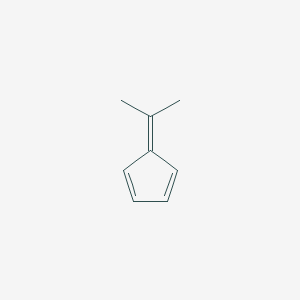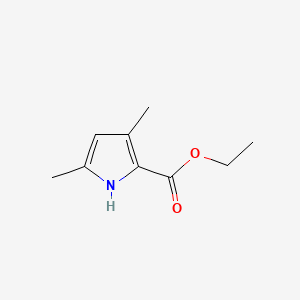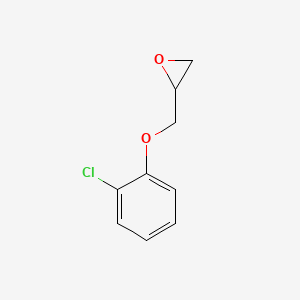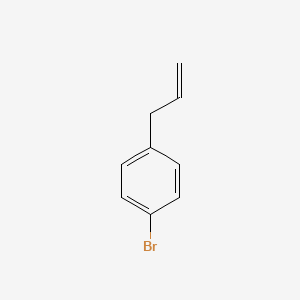![molecular formula C18H12O3 B1295373 17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 5443-16-3](/img/structure/B1295373.png)
17-Oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Overview
Description
The anthracene-maleic anhydride Diels-Alder adduct is a compound formed through the Diels-Alder reaction between anthracene and maleic anhydride. This reaction is a classic example of a [4+2] cycloaddition, where a conjugated diene (anthracene) reacts with a dienophile (maleic anhydride) to form a cyclic adduct. The resulting compound has the molecular formula C18H12O3 and is known for its stability and unique chemical properties .
Mechanism of Action
Target of Action
The primary target of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of a six-membered ring via a [4+2] cycloaddition . This reaction involves the interaction of a diene, in this case, anthracene, and a dienophile, maleic anhydride .
Mode of Action
The Anthracene-Maleic Anhydride Diels-Alder Adduct interacts with its targets through a concerted reaction . This reaction simultaneously forms two carbon-carbon single bonds . The reaction is thermodynamically favored due to the relative aromatic stabilization energy of the two possible products .
Biochemical Pathways
The Anthracene-Maleic Anhydride Diels-Alder Adduct affects the biochemical pathway of cycloaddition . The downstream effects of this pathway include the formation of complex 6-membered ring systems in a regio- and stereoselective fashion .
Result of Action
The result of the action of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride . This is achieved through the Diels-Alder reaction between anthracene and maleic anhydride .
Action Environment
The action, efficacy, and stability of the Anthracene-Maleic Anhydride Diels-Alder Adduct can be influenced by various environmental factors. For instance, the reaction is typically carried out under heat . Furthermore, the regioselectivity of the reaction can be delicately calibrated by modulating the electron-donating strength of the substituents on the terminal rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the anthracene-maleic anhydride Diels-Alder adduct typically involves dissolving anthracene and maleic anhydride in a solvent such as xylene. The mixture is then heated under reflux conditions to facilitate the cycloaddition reaction. The product, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, is isolated by vacuum filtration and purified .
Industrial Production Methods: In industrial settings, the reaction can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: The anthracene-maleic anhydride Diels-Alder adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the adduct.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
The anthracene-maleic anhydride Diels-Alder adduct has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of Diels-Alder reactions and other cycloaddition processes.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the adduct’s potential as a drug delivery system and its interactions with biological molecules.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- Anthracene, 2,5-furandione adduct
- 9,10-Dihydroanthraceno-9,10-endo-α,β-succinic anhydride
- 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride
Uniqueness: The anthracene-maleic anhydride Diels-Alder adduct is unique due to its specific structural configuration and stability. Unlike other similar compounds, it exhibits distinct reactivity patterns and can be used as a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVQQJLLWSBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-16-3 | |
| Record name | Anthracene-maleic anhydride diels-alder adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene,maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the anthracene-maleic anhydride Diels-Alder adduct a potential candidate for non-linear optical (NLO) applications?
A1: The abstract highlights that organic materials are gaining interest for NLO applications due to their potential advantages over inorganic counterparts. [] The research focuses on the synthesis and characterization of the anthracene-maleic anhydride Diels-Alder adduct, suggesting its potential for NLO applications. While the abstract doesn't delve into the specific properties that make this adduct promising, it does mention that the research was prompted by the success of molecular engineering in controlling NLO properties. This implies that the adduct's structure, potentially influenced by the Diels-Alder reaction and the electronic properties of anthracene, likely contributes to its NLO behavior. Further investigation into its hyperpolarizability and other relevant properties would be needed to confirm its efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


